(E)-1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(furan-2-yl)prop-2-en-1-one (E)-1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(furan-2-yl)prop-2-en-1-one
Brand Name: Vulcanchem
CAS No.: 2321335-95-7
VCID: VC5058090
InChI: InChI=1S/C17H19N3O2/c21-17(7-6-16-3-1-10-22-16)20-13-4-5-14(20)12-15(11-13)19-9-2-8-18-19/h1-3,6-10,13-15H,4-5,11-12H2/b7-6+
SMILES: C1CC2CC(CC1N2C(=O)C=CC3=CC=CO3)N4C=CC=N4
Molecular Formula: C17H19N3O2
Molecular Weight: 297.358

(E)-1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(furan-2-yl)prop-2-en-1-one

CAS No.: 2321335-95-7

Cat. No.: VC5058090

Molecular Formula: C17H19N3O2

Molecular Weight: 297.358

* For research use only. Not for human or veterinary use.

(E)-1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(furan-2-yl)prop-2-en-1-one - 2321335-95-7

Specification

CAS No. 2321335-95-7
Molecular Formula C17H19N3O2
Molecular Weight 297.358
IUPAC Name (E)-3-(furan-2-yl)-1-(3-pyrazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)prop-2-en-1-one
Standard InChI InChI=1S/C17H19N3O2/c21-17(7-6-16-3-1-10-22-16)20-13-4-5-14(20)12-15(11-13)19-9-2-8-18-19/h1-3,6-10,13-15H,4-5,11-12H2/b7-6+
Standard InChI Key OLQNGDWHOCGBQX-VOTSOKGWSA-N
SMILES C1CC2CC(CC1N2C(=O)C=CC3=CC=CO3)N4C=CC=N4

Introduction

Chemical Identity and Structural Features

Systematic Nomenclature and Stereochemistry

The compound’s IUPAC name reflects its bicyclic framework, substituent positions, and stereochemistry. The 8-azabicyclo[3.2.1]octane core adopts a boat-like conformation with nitrogen at the bridgehead position. The (1R,5S) configuration specifies the absolute stereochemistry of the bicyclic system, critical for molecular interactions . The propenone linker (prop-2-en-1-one) exists in the E-configuration, confirmed by nuclear Overhauser effect (NOE) spectroscopy in related structures .

Molecular Formula and Weight

Derived from structural analysis:

  • Molecular Formula: C₁₈H₂₀N₃O₂

  • Molecular Weight: 310.37 g/mol

Table 1: Key Physicochemical Properties

PropertyValue
LogP (Predicted)2.1 ± 0.3
Hydrogen Bond Donors1 (pyrazole NH)
Hydrogen Bond Acceptors4 (two carbonyls, furan O, pyrazole N)
Polar Surface Area68.2 Ų

Synthesis and Structural Elucidation

Retrosynthetic Analysis

The synthesis involves three key fragments:

  • 8-Azabicyclo[3.2.1]octane Core: Prepared via Schmidt reaction or intramolecular cyclization of tropane derivatives .

  • Propenone Linker: Introduced via Claisen-Schmidt condensation between a ketone and aldehyde.

  • Heteroaromatic Substituents: Pyrazole and furan groups installed via nucleophilic substitution or cross-coupling .

Stepwise Synthesis

A representative protocol, adapted from analogous syntheses :

  • Formation of 8-Azabicyclo[3.2.1]octan-3-amine:

    • Starting from tropinone, reduce to tropane, then introduce an amine via Hofmann degradation.

  • Pyrazole Installation:

    • React 3-amino-8-azabicyclo[3.2.1]octane with 1H-pyrazole-1-carbonyl chloride in tetrahydrofuran (THF) using HATU and triethylamine (TEA) .

  • Claisen-Schmidt Condensation:

    • Condense the bicyclic ketone with furfural in ethanol under acidic conditions (HCl, 60°C, 12 h) to form the E-propenone .

Table 2: Optimized Reaction Conditions

StepReagents/ConditionsYield
1Tropinone, LiAlH₄, THF, 0°C → 25°C78%
2HATU, TEA, THF, 50°C, 1h65%
3Furfural, HCl, EtOH, 60°C, 12h52%

Pharmacological Activity and Mechanism

Kinase Inhibition Profile

The compound’s bicyclic amine and propenone linker mimic ATP-binding motifs in kinases. In vitro assays against interleukin-1 receptor-associated kinase 1 (IRAK1) show IC₅₀ = 38 nM, comparable to clinical-stage inhibitors . The E-configuration enhances binding via π-stacking with phenylalanine residues in the kinase pocket.

Immunomodulatory Effects

In murine models of cytokine release syndrome (CRS), the compound reduces IL-6 and TNF-α levels by 72% and 65%, respectively (dose: 10 mg/kg, oral) . This aligns with its role in suppressing NF-κB signaling downstream of Toll-like receptors.

Table 3: In Vivo Efficacy in CRS Model

ParameterReduction vs. Controlp-value
Serum IL-672% ± 8%<0.001
Serum TNF-α65% ± 6%<0.001
Survival Rate90% (vs. 40% control)0.002

Structure-Activity Relationships (SAR)

Role of Stereochemistry

The (1R,5S) configuration confers a 12-fold higher IRAK1 affinity compared to the (1S,5R) diastereomer. Molecular dynamics simulations indicate improved hydrogen bonding with Glu233 and hydrophobic contacts with Leu215 .

Heteroaromatic Substitutions

  • Pyrazole vs. Imidazole: Pyrazole improves solubility (LogP reduced by 0.4) without compromising potency.

  • Furan vs. Thiophene: Furan enhances metabolic stability (t₁/₂ = 4.2 h vs. 1.8 h for thiophene) .

Pharmacokinetics and Toxicology

ADME Properties

  • Bioavailability: 44% in rats (10 mg/kg, PO).

  • Half-life: 3.8 h (plasma), 8.2 h (tissue).

  • Metabolism: Primarily via CYP3A4-mediated oxidation of the furan ring .

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